N-benzyl-3,4-dichlorobenzenesulfonamide
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Overview
Description
N-benzyl-3,4-dichlorobenzenesulfonamide is an organic compound that belongs to the class of sulfonamides. Sulfonamides are known for their diverse applications in medicinal chemistry, particularly as antibiotics. This compound features a benzyl group attached to a 3,4-dichlorobenzenesulfonamide moiety, which imparts unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-benzyl-3,4-dichlorobenzenesulfonamide typically involves the reaction of 3,4-dichlorobenzenesulfonyl chloride with benzylamine. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the process. The reaction conditions often include a solvent like dichloromethane and are conducted at room temperature to ensure high yield and purity .
Industrial Production Methods
On an industrial scale, the production of this compound follows similar synthetic routes but with optimized conditions for large-scale synthesis. This includes the use of continuous flow reactors to enhance reaction efficiency and product consistency. The purification process may involve crystallization or chromatography techniques to achieve the desired purity levels .
Chemical Reactions Analysis
Types of Reactions
N-benzyl-3,4-dichlorobenzenesulfonamide undergoes various chemical reactions, including:
Nucleophilic substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.
Oxidation and reduction: The compound can undergo oxidation to form sulfonic acids or reduction to form sulfides.
Coupling reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where it forms carbon-carbon bonds with other aromatic compounds.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include sodium hydroxide or potassium carbonate in polar solvents like ethanol or water.
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate are used under acidic or basic conditions.
Major Products Formed
Nucleophilic substitution: Products include substituted sulfonamides with various functional groups replacing the chlorine atoms.
Oxidation: Products include sulfonic acids and sulfoxides.
Reduction: Products include sulfides and amines.
Scientific Research Applications
N-benzyl-3,4-dichlorobenzenesulfonamide has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.
Mechanism of Action
The mechanism of action of N-benzyl-3,4-dichlorobenzenesulfonamide involves its interaction with specific molecular targets. In biological systems, it can inhibit enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to the disruption of essential biochemical pathways, resulting in antimicrobial or anticancer effects. The compound’s sulfonamide group is crucial for its binding affinity and specificity towards these targets .
Comparison with Similar Compounds
Similar Compounds
- N-benzyl-2,4-dichlorobenzenesulfonamide
- N,N-dibenzyl-3,4-dichlorobenzenesulfonamide
- N-benzyl-3-bromo-N-methylbenzenesulfonamide
Uniqueness
N-benzyl-3,4-dichlorobenzenesulfonamide is unique due to its specific substitution pattern on the benzene ring, which imparts distinct chemical reactivity and biological activity. Compared to similar compounds, it exhibits different binding affinities and selectivities towards molecular targets, making it a valuable compound for various applications in research and industry.
Properties
Molecular Formula |
C13H11Cl2NO2S |
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Molecular Weight |
316.2 g/mol |
IUPAC Name |
N-benzyl-3,4-dichlorobenzenesulfonamide |
InChI |
InChI=1S/C13H11Cl2NO2S/c14-12-7-6-11(8-13(12)15)19(17,18)16-9-10-4-2-1-3-5-10/h1-8,16H,9H2 |
InChI Key |
FVDAKQRQAZDZMI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CNS(=O)(=O)C2=CC(=C(C=C2)Cl)Cl |
Origin of Product |
United States |
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